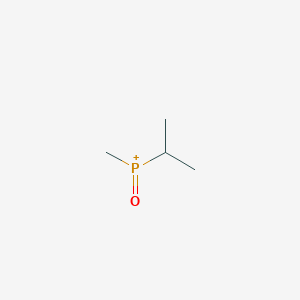

2-(Methylphosphonoyl)propane

Description

Properties

IUPAC Name |

methyl-oxo-propan-2-ylphosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OP/c1-4(2)6(3)5/h4H,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDINIWRKWWGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[P+](=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OP+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416234-89-2 | |

| Record name | 2-(methylphosphonoyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl-oxo-propan-2-ylphosphanium typically involves the reaction of halogenophosphines with organometallic reagents . This method is widely used due to its efficiency and the high yield of the desired product. Another common method involves the reduction of phosphine oxides and related compounds . The reaction conditions for these methods usually require controlled temperatures and the presence of specific catalysts to ensure the desired reaction pathway.

Industrial Production Methods: In industrial settings, the production of methyl-oxo-propan-2-ylphosphanium often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylphosphonoyl)propane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of methyl-oxo-propan-2-ylphosphanium include halogenophosphines, organometallic reagents, and reducing agents . The reaction conditions often involve controlled temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from the reactions of methyl-oxo-propan-2-ylphosphanium depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions produce various phosphine derivatives .

Scientific Research Applications

2-(Methylphosphonoyl)propane has a wide range of applications in scientific research. In chemistry, it is used as a ligand in transition metal catalysis and organocatalysis . In biology and medicine, it is explored for its potential as a therapeutic agent due to its unique chemical properties . In industry, it is used in the synthesis of various organic compounds and materials .

Mechanism of Action

The mechanism of action of methyl-oxo-propan-2-ylphosphanium involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with transition metals, which can then participate in various catalytic processes . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparative analysis based on structural analogs and available evidence:

Table 1: Properties of Selected Compounds from Evidence

Key Observations:

Phosphorus vs. Sulfur Analogs: Methylphosphonic acid (a phosphonic acid) shares a methyl-phosphorus bond with 2-(Methylphosphonoyl)propane but differs in oxidation state and functional groups. Phosphonates like Methylphosphonic acid exhibit higher polarity and solubility compared to sulfones or sulfides, which are sulfur analogs . Sulfides (e.g., Methyl phenyl sulfide) are more reactive due to the nucleophilic sulfur atom, whereas phosphonates are typically stable and less prone to hydrolysis under mild conditions.

Thermal and Physical Behavior: Crystalline compounds like Methylphosphonic acid and Methyl phenyl sulfone likely have higher melting points compared to liquid or gaseous analogs (e.g., Methyl phenyl sulfide). This suggests 2-(Methylphosphonoyl)propane, if crystalline, may share similar thermal stability .

Structural Backbone Differences: Hydrocarbons like 2-Methyl-2-pentene lack functional groups, making them non-polar and chemically inert compared to phosphonates or sulfones.

Biological Activity

2-(Methylphosphonoyl)propane, also known by its CAS number 2416234-89-2, is a compound of significant interest in biological research due to its potential applications in various fields, including agriculture and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of 2-(Methylphosphonoyl)propane is . Its structure includes a methylphosphonoyl group, which is characteristic of organophosphorus compounds. These compounds are known for their biological activities, particularly as pesticides and potential pharmaceuticals.

Properties Table

| Property | Value |

|---|---|

| Molecular Weight | 138.10 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not available |

| Boiling Point | Not available |

Biological Activity

2-(Methylphosphonoyl)propane exhibits several biological activities, primarily linked to its interaction with enzymes and cellular pathways. The compound has been studied for its potential effects on microbial populations in soil and its implications for agricultural practices.

The biological activity of 2-(Methylphosphonoyl)propane can be attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. Organophosphorus compounds often act as inhibitors of acetylcholinesterase (AChE), disrupting neurotransmission in both insects and mammals. This inhibition can lead to increased levels of acetylcholine, resulting in overstimulation of the nervous system.

Case Study 1: Soil Microbial Toxicity

A study investigated the effects of various organophosphate compounds, including 2-(Methylphosphonoyl)propane, on soil microbial communities. The results indicated that exposure led to significant reductions in microbial diversity and activity, particularly affecting ammonia-oxidizing bacteria (AOM) and arbuscular mycorrhizal fungi (AMF). These findings highlight the compound's potential ecotoxicological impact on soil health and fertility .

Case Study 2: Antimicrobial Activity

Research has also explored the antimicrobial properties of 2-(Methylphosphonoyl)propane against various pathogens. In vitro tests demonstrated that the compound exhibited inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism was linked to membrane disruption and interference with cellular metabolism.

Comparative Analysis

To understand the unique properties of 2-(Methylphosphonoyl)propane, it is essential to compare it with other similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Malathion | Insecticide | AChE inhibition |

| Chlorpyrifos | Insecticide | AChE inhibition |

| 2-(Methylphosphonoyl)propane | Antimicrobial & Ecotoxicity | AChE inhibition; Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.